1-Acétylindoline-5-sulfonamide

Vue d'ensemble

Description

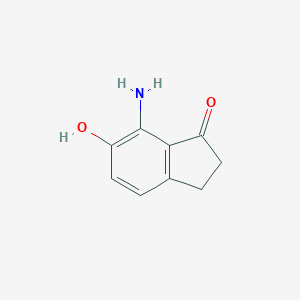

“1-Acetylindoline-5-sulfonamide” is a chemical compound with the molecular formula C10H12N2O3S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities . This compound has been studied for its potential in inhibiting cancer-related carbonic anhydrases and its antiproliferative activity .

Synthesis Analysis

The synthesis of 1-Acetylindoline-5-sulfonamide involves the use of scaffold-hopping, a method used in medicinal chemistry to create analogs of a compound . In a study, indoline-5-sulfonamide analogs of the CA IX-selective inhibitor were designed and synthesized to evaluate their biological properties .

Molecular Structure Analysis

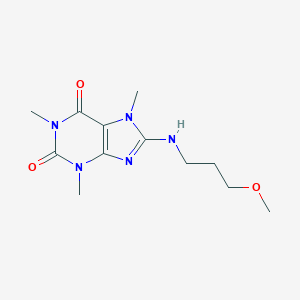

The molecular structure of 1-Acetylindoline-5-sulfonamide is represented by the formula C10H12N2O3S . The compound is a type of 1-acylated indoline-5-sulfonamide .

Chemical Reactions Analysis

1-Acylated indoline-5-sulfonamides, including 1-Acetylindoline-5-sulfonamide, have been found to demonstrate inhibitory activity against tumor-associated carbonic anhydrase IX and XII . The introduction of an acyl group leads to a clear gain of activity against CA XII .

Applications De Recherche Scientifique

Inhibition de l'Anhydrase Carbonique

Le 1-acétylindoline-5-sulfonamide a été étudié pour son activité inhibitrice contre les anhydrases carboniques IX et XII associées aux tumeurs, qui sont souvent surexprimées dans les cellules cancéreuses. Ce composé a démontré une activité inhibitrice significative avec des valeurs de KI allant jusqu'à 132,8 nM et 41,3 nM, indiquant un potentiel d'utilisation dans les stratégies de traitement du cancer .

Activité Antiproliférative

La recherche indique que les indoline-5-sulfonamides, y compris les dérivés comme le this compound, peuvent posséder des propriétés antiprolifératives. Ces composés pourraient jouer un rôle dans l'inhibition de la croissance des cellules cancéreuses, ce qui les rend précieux dans le développement de thérapies anticancéreuses .

Contournement de la Résistance aux Multi-Médicaments

Les indoline-5-sulfonamides ont été associés à la capacité de contourner la résistance aux multi-médicaments dans les cellules cancéreuses. Cela suggère que le this compound pourrait être bénéfique pour surmonter la résistance aux médicaments de chimiothérapie, améliorant ainsi l'efficacité du traitement .

Activité Biologique à Large Spectre

La structure de base indole, qui fait partie du this compound, est connue pour sa large gamme d'activités physiologiques. Celles-ci incluent des activités anticancéreuses, antituberculeuses, antimicrobiennes, antivirales, antimalariennes, anti-inflammatoires, ainsi qu'un potentiel en tant qu'agents antileishmaniens, anti-cholinestérasiques et inhibiteurs enzymatiques .

Mécanisme D'action

Target of Action

1-Acetylindoline-5-sulfonamide primarily targets carbonic anhydrase (CA) isoforms CA IX and CA XII . These isoforms are overexpressed in certain types of cancer and promote the accumulation of protons and acidosis in the extracellular tumor environment .

Mode of Action

1-Acetylindoline-5-sulfonamide acts as an inhibitor of these carbonic anhydrase isoforms . It demonstrates inhibitory activity against tumor-associated CA IX and XII with KI values up to 132.8 nM and 41.3 nM . This interaction with its targets leads to a decrease in the activity of these enzymes, thereby reducing the accumulation of protons and acidosis in the tumor environment .

Biochemical Pathways

The inhibition of CA IX and CA XII by 1-Acetylindoline-5-sulfonamide affects the acid-base balance in the extracellular tumor environment . This can disrupt various biochemical pathways in the tumor cells, including those involved in cell proliferation and survival .

Pharmacokinetics

The effectiveness of this compound against its targets suggests that it has sufficient bioavailability to exert its inhibitory effects .

Result of Action

The result of 1-Acetylindoline-5-sulfonamide’s action is the suppression of tumor growth. For instance, one of the most potent inhibitors of CA IX and XII, compound 4f, exhibits hypoxic selectivity, suppressing the growth of MCF7 cells at 12.9 µM, and causes partial inhibition of hypoxia-induced CA IX expression in A431 skin cancer cells . Additionally, compounds 4e and 4f reverse chemoresistance to doxorubicin of K562/4 with overexpression of P-gp .

Action Environment

The action of 1-Acetylindoline-5-sulfonamide is influenced by the tumor microenvironment , particularly the level of hypoxia . Hypoxic regions of tumors can lead to the activation of transcriptional factor HIF-1α in tumor cells , which in turn can upregulate the expression of CA IX and CA XII . Therefore, the efficacy of 1-Acetylindoline-5-sulfonamide may be enhanced in hypoxic tumor environments due to the increased expression of its targets .

Orientations Futures

The future directions of research on 1-Acetylindoline-5-sulfonamide could involve further exploration of its potential in cancer treatment, given its inhibitory activity against tumor-associated carbonic anhydrase IX and XII . More research could also be done to explore its other pharmacological activities.

Analyse Biochimique

Biochemical Properties

1-Acetylindoline-5-sulfonamide has been shown to interact with carbonic anhydrase IX and XII, enzymes that are overexpressed in certain tumor environments . These interactions are characterized by inhibitory activity, with the compound demonstrating a significant ability to inhibit these enzymes .

Cellular Effects

The effects of 1-Acetylindoline-5-sulfonamide on cells are primarily related to its inhibitory activity against carbonic anhydrase IX and XII . By inhibiting these enzymes, the compound can influence cell function, particularly in the context of cancer cells. For instance, it has been shown to suppress the growth of MCF7 cells, a type of breast cancer cell .

Molecular Mechanism

At the molecular level, 1-Acetylindoline-5-sulfonamide exerts its effects through binding interactions with carbonic anhydrase IX and XII . This binding inhibits the activity of these enzymes, leading to changes in the cellular environment that can influence gene expression and other cellular processes .

Propriétés

IUPAC Name |

1-acetyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIBOYDDEVWHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355518 | |

| Record name | 1-acetylindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-38-8 | |

| Record name | 1-acetylindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)

![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)

![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)

![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)

![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)